Product packaging for 4-((2-Methyl-3-furyl)thio)-5-nonanone(Cat. No.:CAS No. 61295-50-9)

4-((2-Methyl-3-furyl)thio)-5-nonanone

Cat. No.: B1596153
CAS No.: 61295-50-9
M. Wt: 254.39 g/mol
InChI Key: PEYZZTQOVLTVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-41-8) is a sulfur-containing flavor compound recognized for its potent, meaty aroma characteristics. According to a key patent, this molecule is valued in research for its ability to impart savory, roasted, and sulfurous notes, closely resembling the scent of cooked meat, making it a critical substance for the study of savory flavor profiles and reaction flavors, particularly those generated through the Maillard reaction [https://patents.google.com/patent/US4024171A/en]. Its mechanism of action is attributed to the presence of the furanthiol moiety, which is known to interact with specific olfactory receptors, triggering a robust savory perception. Researchers utilize this high-purity compound as a reference standard in gas chromatography-mass spectrometry (GC-MS), for developing novel flavor systems in model food matrices, and for investigating the structure-activity relationships of sulfur-containing heterocyclic compounds in sensory science. As a volatile organic compound, appropriate handling and storage under inert conditions are recommended to preserve its stability and organoleptic properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. [https://pubchem.ncbi.nlm.nih.gov/compound/162199]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2S B1596153 4-((2-Methyl-3-furyl)thio)-5-nonanone CAS No. 61295-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylfuran-3-yl)sulfanylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2S/c1-4-6-8-12(15)14(7-5-2)17-13-9-10-16-11(13)3/h9-10,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYZZTQOVLTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CCC)SC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866846
Record name 4-[(2-Methylfuran-3-yl)sulfanyl]nonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; meat-like odour
Record name 4-[(2-Methyl-3-furyl)thio]-5-nonanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

102.00 to 103.00 °C. @ 0.25 mm Hg
Record name 4-[(2-Methyl-3-furanyl)thio]-5-nonanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 4-[(2-Methyl-3-furyl)thio]-5-nonanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.000-1.012
Record name 4-[(2-Methyl-3-furyl)thio]-5-nonanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

61295-50-9
Record name 4-[(2-Methyl-3-furanyl)thio]-5-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61295-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2-Methyl-3-furyl)thio)-5-nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Methylfuran-3-yl)sulfanyl]nonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-methyl-3-furyl)thio]nonan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQZ4Y02VLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-[(2-Methyl-3-furanyl)thio]-5-nonanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Strategies for 4 2 Methyl 3 Furyl Thio 5 Nonanone and Analogues

Approaches to the Construction of the β-Keto Thioether Moiety

The formation of the β-keto thioether linkage is a crucial step in the synthesis of the target compound. Several classical and modern synthetic methods are employed for this purpose.

Thioalkylation Reactions of α-Halo Carbonyl Compounds

A conventional and widely used method for preparing β-keto thioethers is the thioalkylation of α-halo carbonyl compounds. rsc.orgacs.org This reaction involves the nucleophilic substitution of a halogen atom at the α-position of a ketone by a thiol. In the context of synthesizing 4-((2-methyl-3-furyl)thio)-5-nonanone, this would typically involve the reaction of 2-methyl-3-furanthiol (B142662) with an appropriate α-halo-5-nonanone.

α-Halo ketones are themselves synthesized by the reaction of a ketone with a halogenating agent, such as elemental bromine or chlorine, often under acidic conditions to facilitate enolization. wikipedia.orgmdpi.com Specialized reagents like N-Bromosuccinimide (NBS) can also be used. wikipedia.org The reactivity of the α-halo ketone is high, making it a potent alkylating agent. wikipedia.org For instance, the reaction of chloroacetone (B47974) with potassium iodide in acetone (B3395972) is significantly faster than that of 1-chloropropane. wikipedia.org These reactions are versatile and can be used to synthesize a variety of heterocyclic compounds, such as thiazoles and pyrroles, by reacting with appropriate nucleophiles. wikipedia.orgnih.gov

ReactantsReagentsProductReference
KetoneHalogen (X₂)α-Halo ketone wikipedia.orgmdpi.com
α-Halo ketoneThiol (RSH)β-Keto thioether rsc.orgacs.org
ChloroacetoneThioamidesThiazoles wikipedia.org
2-ChloroketonesThioureas2-Aminothiazoles wikipedia.org

S-H Insertion Reactions of Thiols into Diazocarbonyl Systems

Another established method for the synthesis of β-keto thioethers involves the S-H insertion of thiols into diazocarbonyl compounds. rsc.orgacs.org This reaction offers an alternative to the use of α-halo ketones. Recent advancements have focused on developing milder and more efficient conditions for this transformation. For example, visible-light-mediated S-H insertion reactions of diazo compounds have been developed, enabling metal-free functionalization under mild conditions. researchgate.net Electrochemical methods have also emerged, allowing for the carbenoid insertion of diazo compounds into S-H bonds without the need for a catalyst or ligand. nih.gov

Enantioselective S-H insertion reactions have also been achieved using organocatalysis. researchgate.netnih.gov Chiral thiourea (B124793) catalysts have been shown to effectively control the enantioselectivity of the insertion of α-carbonyl sulfoxonium ylides into aryl thiols, yielding products with high enantiomeric excess. researchgate.netnih.gov

Multicomponent Reaction Protocols for β-Keto Thioether Synthesis

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like β-keto thioethers from simple starting materials in a single step. A notable example is the three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol under acidic conditions, which can be accelerated by microwave heating. rsc.orgrsc.org This method allows for the rapid generation of a library of β-keto thioethers. rsc.orgrsc.org

Furthermore, copper(I)-catalyzed multicomponent reactions have been developed for the synthesis of β-keto sulfones, which are structurally related to β-keto thioethers. researchgate.net These reactions proceed through a tandem radical process involving the generation of a sulfonyl radical. researchgate.net

Reaction TypeReactantsCatalyst/ConditionsProductReference
Three-componentArylglyoxal, cyclic 1,3-dicarbonyl, thiolAcetic acid, microwaveβ-Keto thioether rsc.orgrsc.org
Four-componentAryldiazonium tetrafluoroborate, 3-arylpropiolic acid, sulfur dioxide, waterCopper(I)β-Keto sulfone researchgate.net

Microwave-Assisted Synthetic Conditions in Thioether Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. In the context of thioether synthesis, microwave assistance has been successfully applied to various synthetic strategies.

For instance, the three-component synthesis of β-keto thioethers from arylglyoxals, cyclic 1,3-dicarbonyls, and thiols is significantly accelerated under microwave heating. rsc.orgrsc.org Microwave-assisted synthesis of thioesters from aldehydes and thiols has also been reported, with reactions completing in as little as five minutes. researchgate.net Furthermore, a one-pot, microwave-assisted synthesis of thiols from alkyl halides using potassium thioacetate (B1230152) has been developed, offering a much faster alternative to traditional methods. amazonaws.com The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. amazonaws.com

ReactionStarting MaterialsConditionsKey AdvantageReference
β-Keto thioether synthesisArylglyoxal, cyclic 1,3-dicarbonyl, thiolAcetic acid, microwaveRapid, high yield rsc.orgrsc.org
Thioester synthesisAldehydes, thiolsCopper or iron catalyst, microwave, waterVery fast (5 min) researchgate.net
Thiol synthesisAlkyl halides, potassium thioacetateMicrowave6 to 24 times faster than conventional methods amazonaws.com
Aryl sulfide (B99878) synthesisThiols/thioethers, diaryliodonium saltsTrifluoroacetic acid, microwaveImproved yields and shorter reaction times organic-chemistry.org

Metal-Free Methodologies for Methyl Furyl Thioethers

Driven by the need for more sustainable and cost-effective synthetic routes, there is a growing interest in metal-free methodologies for the formation of C-S bonds. researchgate.net Several approaches have been developed that avoid the use of transition metal catalysts.

One such method involves the acid-mediated coupling of thiols or thioethers with diaryliodonium salts to produce aryl sulfides. organic-chemistry.org This reaction proceeds under acidic conditions and can tolerate a wide range of functional groups. organic-chemistry.org Another strategy utilizes xanthates as odorless and stable thiol surrogates for the synthesis of dialkyl or alkyl aryl thioethers under transition-metal-free and base-free conditions. mdpi.com Additionally, a sulfenylation/cyclization reaction using iodine has been developed for the synthesis of sulfanylfurans from homopropargylic alcohols and sulfonyl hydrazides. researchgate.net The use of solid acid catalysts, such as silica (B1680970) alumina, has also been shown to be effective for the synthesis of thioethers from alcohols and thiols under solvent-free conditions. nih.gov

Methodologies for the Assembly and Functionalization of the 2-Methyl-3-furyl Substructure

A common precursor for many 2-methyl-3-furyl sulfide derivatives is bis(2-methyl-3-furyl) disulfide. nih.gov This disulfide can be reacted with various nucleophiles to introduce different functionalities at the 3-position of the furan (B31954) ring. For example, reaction with amides or ketones under appropriate conditions can yield a range of 2-methyl-3-furyl sulfide derivatives. nih.gov Furthermore, ring-opening reactions of the disulfide with epoxides provide another route to functionalized 2-methyl-3-furyl sulfides. nih.gov

The 2-methyl-3-furyl substructure itself can be subject to degradation under certain conditions, such as in acidic environments, which can impact the stability of the final product. researchgate.net

PrecursorReactantProductReference
2-Methylfuran (B129897)(Patented process)2-Methyl-3-furanthiol chemicalbook.com
Bis(2-methyl-3-furyl) disulfideAmides, Ketones2-Methyl-3-furyl sulfide derivatives nih.gov
Bis(2-methyl-3-furyl) disulfideEpoxidesFunctionalized 2-methyl-3-furyl sulfides nih.gov

Classical Furan Ring Formation Techniques (e.g., Paal-Knorr, Feist-Benary Syntheses)

The construction of the furan ring is a fundamental challenge in organic synthesis. Two of the most enduring methods for this transformation are the Paal-Knorr and Feist-Benary syntheses.

Paal-Knorr Synthesis

First reported in 1884, the Paal-Knorr synthesis is a premier method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by acid and involves the cyclization and dehydration of the diketone substrate. alfa-chemistry.com

The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the second carbonyl. alfa-chemistry.com This intramolecular attack forms a cyclic hemiacetal intermediate, which subsequently dehydrates under the acidic conditions to yield the aromatic furan ring. wikipedia.orgalfa-chemistry.com A variety of dehydrating agents and acids can be employed, including protic acids like sulfuric acid and hydrochloric acid, or Lewis acids such as zinc chloride and phosphorus pentoxide. wikipedia.orgalfa-chemistry.com While widely used, a significant drawback of this method can be the difficulty in preparing the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com

Feist-Benary Synthesis

The Feist-Benary synthesis provides an alternative route to substituted furans, reacting α-halo ketones with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com This condensation reaction is typically catalyzed by a base, such as pyridine (B92270) or ammonia. wikipedia.org The reaction mechanism involves two key steps: an initial aldol-type reaction or Knoevenagel condensation, followed by an intramolecular nucleophilic substitution (O-alkylation) to form the dihydrofuran intermediate. wikipedia.orgyoutube.com A final dehydration step yields the substituted furan. youtube.com This method is particularly useful for generating furans with a carbonyl group at the 3-position. researchgate.net

Method Starting Materials Catalyst/Reagent Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsProtic or Lewis acids (e.g., H₂SO₄, P₂O₅)Forms furan ring via acid-catalyzed cyclization and dehydration. wikipedia.orgalfa-chemistry.com
Feist-Benary Synthesis α-Halo ketones, β-Dicarbonyl compoundsBases (e.g., Pyridine, Ammonia)Condensation followed by intramolecular Sₙ2 reaction and dehydration. wikipedia.orgquimicaorganica.org

Catalyzed Cyclization Reactions for Substituted Furan Derivatives (e.g., FeCl₃ Catalyzed Cyclization of β-Keto Thioethers to Fused Furans)

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for furan synthesis that offer mild conditions and high efficiency. Iron(III) chloride (FeCl₃) has emerged as an inexpensive, effective, and environmentally benign catalyst for several transformations.

An efficient FeCl₃-catalyzed tandem reaction has been developed for the synthesis of highly substituted furans from propargylic alcohols or acetates and 1,3-dicarbonyl compounds. organic-chemistry.org In this one-pot process, FeCl₃ acts as a bifunctional catalyst, first promoting the propargylic substitution and then the subsequent cycloisomerization to form the furan ring. organic-chemistry.org The proposed mechanism involves the formation of a propargylic cation, which is attacked by the enol of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an FeCl₃-facilitated 5-endo-dig cyclization to yield the furan product with high regioselectivity. organic-chemistry.org This method avoids the need for an inert atmosphere and provides rapid access to a diverse range of furan derivatives. organic-chemistry.org

Additionally, FeCl₃ has been used to mediate the intramolecular cyclization of electron-rich α-aryl ketones to produce 3-functionalized benzofurans, demonstrating its utility in forming C-O bonds via oxidative pathways. nih.govresearchgate.net

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The regioselectivity of these reactions is a critical consideration in the synthesis of specifically substituted furans.

Attack by an electrophile occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (a σ-complex) is more effectively stabilized by resonance than the intermediate formed from attack at the β-positions (C3 and C4). matanginicollege.ac.in For the intermediate from α-attack, the positive charge can be delocalized over three atoms, including the ring oxygen. matanginicollege.ac.in

In a 2-substituted furan, such as the 2-methylfuran core of the target molecule, electrophilic attack is strongly directed to the vacant C5 position. Directing an electrophile to the C3 position is more challenging and often requires specific strategies, such as the use of directing groups or starting with a pre-functionalized furan precursor. uobaghdad.edu.iq Friedel-Crafts acylation, nitration, and halogenation are common electrophilic substitution reactions performed on furans, though they often require mild conditions to avoid polymerization or ring-opening, to which the furan ring is sensitive. matanginicollege.ac.inuobaghdad.edu.iq

Nucleophilic Reactivity Studies of Halofuran Precursors

While the electron-rich furan ring is generally unreactive toward nucleophiles, halofurans serve as valuable precursors that can undergo nucleophilic substitution. wikipedia.org These reactions are crucial for introducing substituents that cannot be installed via electrophilic attack, such as the thioether linkage in the target molecule.

The general reaction involves the replacement of a halogen atom (the leaving group) on the furan ring by a nucleophile. wikipedia.orgucsb.edu The reactivity of the halofuran depends on the nature of the halogen (I > Br > Cl > F) and its position on the ring. The mechanism can be complex and does not typically follow a simple Sₙ1 or Sₙ2 pathway as seen in aliphatic systems. wikipedia.org

For the synthesis of this compound, a plausible route would involve the reaction of a 3-halo-2-methylfuran with a suitable sulfur nucleophile, such as the thiolate derived from 4-mercapto-5-nonanone. Studies on the substitution of halofurans with oxygen nucleophiles have shown that stereoselectivity can be achieved, which is relevant for constructing complex molecules. researchgate.net The strength of the carbon-halogen bond is a critical factor determining reactivity, with C-F bonds being particularly strong and unreactive. libretexts.org

Ring Expansion and Ring Contraction Approaches to Furan Synthesis

Alternative strategies for constructing the furan ring involve the rearrangement of other cyclic systems. Ring expansion of smaller, strained rings is a notable approach. For instance, highly functionalized furans can be synthesized directly from donor-acceptor cyclopropanes through a DBU-mediated ring expansion reaction. semanticscholar.org This method offers a pathway to complex furan structures from readily available starting materials.

Conversely, ring contraction is a less common but viable strategy. While specific examples leading directly to simple furans are sparse, such rearrangements are a known principle in heterocyclic chemistry for accessing different ring systems. More commonly, ring expansion approaches, particularly those starting from cyclopropanes or other strained systems, provide a more general entry into furan synthesis.

Advanced and Stereoselective Total Synthesis Approaches for this compound

A direct, published total synthesis for this compound is not readily found in the scientific literature, which is common for many flavor and fragrance compounds. nih.govfda.gov However, a plausible and advanced synthetic strategy can be designed based on established methodologies for constructing similar structures. nih.gov The target molecule possesses a single stereocenter at the C4 position, making stereoselective synthesis a key consideration for producing enantiomerically pure samples.

A potential retrosynthetic analysis would disconnect the molecule at the sulfur-carbon bond, suggesting two primary precursor fragments: 2-methyl-3-mercaptofuran and an appropriate nine-carbon chain with an electrophilic site, such as 4-nonen-5-one or a halo-nonanone.

A stereoselective approach could involve an asymmetric Michael addition. The synthesis could proceed as follows:

Preparation of 2-methyl-3-mercaptofuran: This key intermediate could be prepared from 2-methylfuran. A directed lithiation at the 3-position followed by quenching with elemental sulfur would yield the desired thiol.

Asymmetric Conjugate Addition: The thiolate of 2-methyl-3-mercaptofuran could be added to an α,β-unsaturated ketone like non-3-en-5-one. The use of a chiral catalyst (organocatalyst or metal complex) would be employed to control the stereochemistry of the newly formed C-S bond at the C4 position, yielding an enantiomerically enriched product. Such catalytic asymmetric approaches are central to modern organic synthesis for creating chiral molecules. researchgate.net

This proposed route leverages well-understood reactions and incorporates modern asymmetric catalysis to address the stereochemical challenge, representing a viable strategy for the total synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability. nih.gov For the synthesis of furan-based compounds like this compound, several green strategies can be implemented.

Renewable Feedstocks: A major focus of green chemistry is the use of renewable starting materials. rsc.org Many furan derivatives can be sourced from biomass. acs.org Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key "platform chemicals" derived from the dehydration of sugars found in lignocellulosic biomass. rsc.orgmdpi.com These can be converted into a vast array of furan compounds, providing a sustainable alternative to petroleum-based starting materials. rsc.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green synthesis.

Biocatalysis: Enzymes offer high selectivity under mild conditions (aqueous media, ambient temperature and pressure). nih.gov For example, enzymatic polymerizations are used to create furan-based polyesters, demonstrating the potential of biocatalysts in furan chemistry. nih.govacs.org

Atom-Efficient Catalysts: Using non-toxic, earth-abundant metal catalysts like iron (e.g., FeCl₃) instead of more hazardous or precious metals (like palladium or rhodium) improves the green profile of a reaction. organic-chemistry.org

Energy Efficiency and Safer Solvents: Methodologies that reduce energy consumption, such as microwave-assisted synthesis, have been successfully applied to classical reactions like the Paal-Knorr synthesis, often leading to shorter reaction times and higher yields. researchgate.net The development of synthetic routes in greener solvents (like water or bio-derived solvents) or under solvent-free conditions further minimizes environmental impact. researchgate.netresearchgate.net

By integrating these principles—utilizing bio-based precursors, employing efficient and non-toxic catalysts, and minimizing energy and solvent use—the synthesis of furan derivatives can be made significantly more sustainable.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Reactivity of the Furan (B31954) Heterocycle in the Compound

Under acidic conditions, the furan ring of 4-((2-Methyl-3-furyl)thio)-5-nonanone is prone to protonation. The most likely site of protonation is the α-carbon (C2 or C5) of the furan ring, as this leads to a more stabilized carbocation intermediate through resonance. acs.org Studies on substituted furans have shown that protonation at the Cα position is energetically more favorable than at the Cβ position. acs.org For 2-methyl-3-furanthiol (B142662), a related compound, protonation at the 2-position is considered a crucial step in its degradation under acidic conditions. researchgate.net

The stability of the furan ring is significantly compromised under acidic conditions, often leading to ring-opening reactions. acs.orgmdpi.com The presence of substituents on the furan ring can influence its reactivity. rsc.orgresearchgate.net In the case of this compound, the methyl group at the 2-position and the thioether linkage at the 3-position will electronically influence the protonation and subsequent ring-opening pathways. Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com For instance, the acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone proceeds to a single product in high yield. rsc.orgresearchgate.net

The general mechanism for acid-catalyzed furan ring opening involves:

Protonation: The furan ring is protonated, typically at an α-carbon. acs.org

Nucleophilic Attack: A nucleophile, such as water, attacks the protonated furan ring. acs.org

Ring Cleavage: This leads to the opening of the furan ring to form an enol or a related intermediate. stackexchange.com

Tautomerization: The intermediate tautomerizes to the more stable dicarbonyl product. stackexchange.com

The presence of water is a determining factor in the ring-opening of furans. mdpi.com

The furan ring is also susceptible to oxidative degradation, which can lead to ring-opened products. researchgate.netorganicreactions.org The oxidation of furans can be initiated by various oxidizing agents and can proceed through different mechanisms, including photoinduced ring-opening. aip.org Cytochrome P450 enzymes, for instance, can oxidize the furan ring to form reactive metabolites. nih.gov

Oxidative cleavage of furans is a well-established transformation in organic synthesis, often yielding valuable 1,4-dicarbonyl compounds. researchgate.netorganicreactions.org The specific products of oxidative degradation depend on the substituents present on the furan ring and the oxidizing conditions employed. For example, the oxidation of some furans can yield cis-but-2-ene-1,4-diones. researchgate.net

The general pathways for oxidative ring opening can involve:

Epoxidation: Formation of a furan epoxide, which is unstable and rearranges to a cis-enedione. nih.gov

Radical Mechanisms: Involving the formation of radical intermediates that lead to ring cleavage. aip.org

Addition of Oxidizing Species: Direct addition of an oxidant across the furan ring can also initiate ring opening. nih.gov

The presence of the thioether group in this compound introduces an additional site for oxidation, which can compete with the oxidation of the furan ring itself. The relative rates of these two processes would depend on the specific oxidant and reaction conditions.

Transformations of the Thioether Linkage

The thioether linkage in this compound is a key functional group that can undergo various transformations, most notably oxidation and cleavage.

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. thieme-connect.de This oxidation can be achieved using a variety of oxidizing agents. The controlled oxidation to the sulfoxide (B87167) level without further oxidation to the sulfone can be challenging but is achievable under specific conditions. acsgcipr.org

Common Oxidizing Agents and Conditions:

Oxidizing AgentProduct(s)ConditionsReference(s)
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneAcetic acid researchgate.netcore.ac.uk
meta-Chloroperoxybenzoic acid (m-CPBA)SulfoxideControlled stoichiometry core.ac.uk
Urea-Hydrogen PeroxideSulfoneMetal-free, environmentally benign organic-chemistry.org
SelectfluorSulfoxide, SulfoneAqueous media organic-chemistry.orgorganic-chemistry.org
Tantalum Carbide/H₂O₂SulfoxideCatalytic organic-chemistry.org
Niobium Carbide/H₂O₂SulfoneCatalytic organic-chemistry.org

The selective oxidation of thioethers to sulfoxides is often accomplished by careful control of the reaction stoichiometry and temperature. acsgcipr.org For instance, using one equivalent of an oxidant like m-CPBA at low temperatures typically favors the formation of the sulfoxide. In contrast, using an excess of a stronger oxidizing agent, such as hydrogen peroxide in acetic acid, will generally lead to the formation of the sulfone. researchgate.net The oxidation of thioethers can also be catalyzed by various metal complexes. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) reactions on furan rings are generally difficult unless the ring is activated by strong electron-withdrawing groups. baranlab.orgquimicaorganica.org The thioether group itself is not a particularly strong activating group for SNAr. However, if the thioether is first oxidized to a sulfone, the sulfonyl group becomes a potent electron-withdrawing group, which can facilitate SNAr reactions. In such a scenario, the sulfone could potentially act as a leaving group, although this is less common.

More typically, in the context of SNAr, a halogenated furan would react with a thiol nucleophile to form a thioether. nih.gov The reactivity in SNAr reactions on five-membered heterocycles like furan is generally low compared to six-membered heterocycles like pyridine (B92270). youtube.com The presence of a nitro group, for example, can significantly facilitate nucleophilic substitution on a furan ring. quimicaorganica.org

The synthesis of this compound likely involves the formation of the thioether bond through the reaction of a thiol with an appropriate electrophile. In many synthetic sequences, it is necessary to protect the thiol group to prevent unwanted side reactions, such as oxidation to disulfides. thieme-connect.demasterorganicchemistry.com

Common Thiol Protecting Groups and Their Cleavage Conditions:

Protecting GroupCleavage ConditionsReference(s)
Acetyl (Ac)Mild base acs.org
Benzyl (Bn)Na/NH₃ researchgate.net
Trityl (Trt)Acidic conditions researchgate.net
tert-Butyl (t-Bu)Acidolysis (harsher than O-t-Bu) thieme-connect.de
Phenacyl (Pac)Zn/AcOH nih.gov

The formation of the thioether linkage in this compound could be envisioned through several synthetic routes, including the SN2 reaction of a thiolate with an alkyl halide or a metal-catalyzed coupling reaction. masterorganicchemistry.comacsgcipr.org The use of odorless thiol surrogates, such as xanthates, is also a modern approach to avoid the malodorous nature of thiols. mdpi.com

Chemistry of the Ketone Functionality

The ketone group, a carbonyl functional group where the carbonyl carbon is bonded to two other carbon atoms, is a key reactive center in this compound. Its reactivity is influenced by the surrounding molecular environment, including the adjacent thioether linkage and the alkyl chains. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids. ingenieria-analitica.com

A primary reaction of the ketone functionality is reduction , which can lead to the corresponding secondary alcohol, 4-((2-methyl-3-furyl)thio)-5-nonanol. This transformation can be achieved using various reducing agents. Common laboratory reagents for ketone reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net These reagents deliver a hydride ion to the electrophilic carbonyl carbon. Biocatalytic reductions using enzymes like ketone reductases or alcohol dehydrogenases offer a green and highly enantioselective alternative for producing chiral alcohols. unimi.itwikipedia.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, an important consideration given that the starting ketone is a racemate. nih.gov

Another characteristic reaction is enolization , where a proton is removed from the α-carbon (the carbon atom adjacent to the carbonyl group), forming an enolate ion. This process is typically base-catalyzed. The resulting enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. In the case of this compound, enolization can occur at either the C4 or C6 position, leading to different enolate intermediates and subsequent reaction products.

The ketone functionality can also undergo oxidation , although this is less common for ketones compared to aldehydes. Strong oxidizing agents under harsh conditions would be required and could potentially lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. Furthermore, such conditions might also oxidize the sulfur atom in the thioether linkage.

The reactivity of the ketone can be summarized in the following table:

Reaction TypeReagents/ConditionsProduct Type
ReductionNaBH₄, LiAlH₄, Catalytic HydrogenationSecondary Alcohol
EnolizationBase (e.g., NaOH, LDA)Enolate Intermediate
OxidationStrong oxidizing agentsCarboxylic acids (via C-C bond cleavage)

Investigation of Reaction Mechanisms and Intermediates

The formation of this compound is primarily understood to occur via a thia-Michael addition (also known as a conjugate addition) of 2-methyl-3-furanthiol (MFT) to an α,β-unsaturated ketone, specifically non-3-en-5-one. This reaction is a cornerstone in the synthesis of β-thioethers. nih.gov

The mechanism of the thia-Michael addition can proceed through different pathways, often catalyzed by a base or a nucleophile. mdpi.com In a base-catalyzed mechanism, the base abstracts the acidic proton from the thiol group of MFT, generating a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate is subsequently protonated, typically by the solvent or a proton source added during workup, to yield the final product, this compound. researchgate.net

Proposed Mechanism of Thia-Michael Addition:

Deprotonation of Thiol: 2-Methyl-3-furanthiol + Base ⇌ 2-Methyl-3-furylthiolate⁻ + Base-H⁺

Nucleophilic Attack: 2-Methyl-3-furylthiolate⁻ + Non-3-en-5-one → Enolate Intermediate

Protonation: Enolate Intermediate + Proton Source → this compound

Computational studies on similar thia-Michael reactions have provided deeper insights into the transition states and intermediates. Density Functional Theory (DFT) calculations have shown that in aqueous media, water molecules can play a catalytic role by facilitating proton transfer through a hydrogen-bonding network, thereby lowering the activation energy of the reaction. researchgate.net The reaction can proceed through a concerted or a stepwise mechanism, with the formation of a zwitterionic intermediate being possible in some cases. researchgate.net

The degradation of this compound can occur under various conditions, such as exposure to heat, light, or oxidizing agents, which are relevant in the context of food chemistry where this compound is used as a flavoring agent. rsc.org The furan ring itself is susceptible to degradation. nih.gov Under acidic conditions, the furan ring of MFT can be protonated, leading to the formation of a reactive furan cation. This cation can then react with other nucleophiles, potentially leading to oligomerization. researchgate.net

Furthermore, the thioether linkage can be a site of transformation. Oxidation of the sulfur atom can occur, leading to the formation of sulfoxides and sulfones. Severe oxidation can lead to the cleavage of the carbon-sulfur bond. Mass spectrometry is a key analytical technique for identifying such degradation products and elucidating fragmentation pathways, which can provide structural information about the molecule and its transformation products. ingenieria-analitica.com

The following table summarizes key intermediates and potential degradation products:

ProcessKey Intermediates/Products
Formation (Thia-Michael Addition) 2-Methyl-3-furylthiolate anion, Enolate intermediate
Degradation Furan cation, Sulfoxide, Sulfone

Advanced Analytical and Spectroscopic Characterization in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-((2-Methyl-3-furyl)thio)-5-nonanone, ¹H and ¹³C NMR would be the primary techniques used.

¹H NMR: This technique would identify and map the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the methyl group on the furan (B31954) ring, the protons on the furan ring itself, and the various methylene (B1212753) and methyl groups of the nonanone chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the arrangement of these groups.

¹³C NMR: This method detects the carbon atoms, providing a count of the unique carbon environments. For this compound, 14 distinct carbon signals would be expected, corresponding to the carbons in the methyl, furan, and nonanone moieties. The chemical shifts would differentiate the carbonyl carbon, the carbons of the furan ring, and the aliphatic carbons of the side chains.

As of the latest literature review, specific experimental NMR spectral data for this compound is not publicly available. The characterization of this compound would rely on these established NMR principles for structural verification.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound, which is C₁₄H₂₂O₂S. scbt.com The experimentally measured monoisotopic mass should align closely with the calculated value of 254.13405 Da. uni.lu

While experimental fragmentation data is not widely published, computational tools can predict the collision cross-section (CCS) values for different adducts of the molecule. These predictions are valuable in identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 255.14133 162.6
[M+Na]⁺ 277.12327 168.8
[M-H]⁻ 253.12677 166.6
[M+NH₄]⁺ 272.16787 181.0
[M+K]⁺ 293.09721 167.3
[M+H-H₂O]⁺ 237.13131 156.8
[M+HCOO]⁻ 299.13225 178.8
[M+CH₃COO]⁻ 313.14790 196.1

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1715-1725 cm⁻¹ would indicate the presence of the ketone (C=O) carbonyl group. The furan ring would exhibit C-O-C stretching vibrations and C=C stretching bands. The aliphatic C-H bonds of the nonanone chain would produce stretching and bending vibrations in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-S thioether bond typically shows a weak absorption in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C bonds of the furan ring and the C-S bond, which are sometimes weak in IR, can produce strong signals in Raman spectra.

Specific experimental IR and Raman spectra for this compound are not available in public databases.

X-ray Crystallography for Definitive Solid-State Structure Determination of Related Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed map of the electron density can be constructed, revealing the precise positions of atoms and the bond lengths and angles between them. nih.gov

For this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable single crystal, potentially at low temperatures. scbt.com There are currently no published crystal structures for this specific compound. However, the technique has been widely applied to understand the structures of related heterocyclic compounds and thioethers, providing valuable insights into chemical bonding and non-covalent interactions in these classes of molecules. wikipedia.orgpurdue.edu

Computational Chemistry and Quantum Mechanical Modeling (e.g., QTAIM, MEP analyses)

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules. Quantum mechanical modeling can predict various molecular properties without the need for experimental measurements.

For this compound, computational methods are used to predict properties such as its octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA), which are important for understanding its behavior in different environments. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) analyses could be applied to study the electron density distribution, bonding characteristics, and reactive sites of the molecule. For instance, MEP analysis would likely show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. While specific QTAIM or MEP studies on this compound are not available, research on furan and related heterocycles often employs these methods to understand their chemical reactivity and bioactivation pathways. nih.govresearchgate.net

Computed Molecular Properties

Property Value Source
Molecular Weight 254.39 g/mol PubChem nih.gov
XLogP3 4.3 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 8 PubChem nih.gov
Topological Polar Surface Area 55.5 Ų PubChem nih.gov

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodology for Complex Furan-Thioether Hybrids

The synthesis of complex molecules like 4-((2-Methyl-3-furyl)thio)-5-nonanone often relies on traditional methods that can be inefficient and generate significant waste. Modern synthetic chemistry is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly methodologies.

Recent advancements in the synthesis of furan (B31954) derivatives include transition-metal-catalyzed cross-coupling reactions, which offer powerful tools for constructing complex molecular architectures. For instance, gold-catalyzed propargylic substitution followed by cycloisomerization has been shown to be an effective method for producing polysubstituted furans in an environmentally friendly manner. researchgate.net Another innovative approach involves a one-pot tandem Wittig/conjugate reduction/Paal-Knorr reaction, demonstrating the potential for recycling waste from one reaction step to catalyze the next. organic-chemistry.org

Specifically for thioether bond formation, methods such as the methylsulfanylation of gamma-dithiane carbonyl compounds provide a route to 2-thio substituted furans. This involves the generation of a thionium (B1214772) ion intermediate which then cyclizes. nih.gov The development of catalytic systems, for example using copper catalysts, for the direct substitution of alcohols with sulfur nucleophiles also presents a promising avenue for more efficient thioether synthesis. organic-chemistry.org

Future innovations in the synthesis of this compound and related hybrids could involve the integration of these advanced catalytic methods. One-pot, multi-component reactions that simultaneously form the furan ring and the thioether linkage would significantly improve synthetic efficiency. researchgate.net Furthermore, the use of flow chemistry could enable continuous production with better control over reaction parameters and improved safety.

Synthetic ApproachKey FeaturesPotential for Furan-Thioether Hybrids
Gold-Catalyzed Cycloisomerization Environmentally friendly, good to high yields for polysubstituted furans. researchgate.netApplicable for the synthesis of the substituted furan core.
Tandem Wittig/Paal-Knorr Reaction One-pot synthesis, potential for waste recycling. organic-chemistry.orgCould be adapted for the convergent synthesis of the target molecule.
Methylsulfanylation of Dithianes Specific for the formation of 2-thio substituted furans. nih.govDirectly relevant to the synthesis of the thioether linkage at the 3-position of the furan ring.
Copper-Catalyzed Thioetherification Efficient C-S bond formation from readily available starting materials. organic-chemistry.orgA promising method for the thioetherification step in the synthesis of the target compound.

Advanced Biological Activity Screening and Phenotypic Assays

The structural motifs present in this compound, namely the furan and thioether groups, are found in numerous biologically active compounds. ijabbr.comutripoli.edu.ly Furan derivatives have been reported to possess a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. utripoli.edu.lyresearchgate.net Similarly, thioether-containing molecules are also known for their diverse biological effects. mdpi.com

Advanced screening techniques are crucial for uncovering the potential therapeutic applications of novel compounds. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against various biological targets. For furan derivatives, HTS has been employed to identify inhibitors of specific enzymes and to discover compounds with antiproliferative activity.

Phenotypic screening, which assesses the effects of a compound on cell morphology or function, is another powerful approach. This method can identify compounds that act on novel biological pathways without prior knowledge of the specific molecular target. For instance, phenotypic screens have been used to discover furan-2-carboxylic acid derivatives that can ameliorate type 2 diabetes by inhibiting gluconeogenesis.

Future research on this compound should involve comprehensive biological screening using both target-based and phenotypic assays. A tiered approach, starting with broad-spectrum screening against a panel of cancer cell lines, bacteria, and fungi, could identify initial areas of interest. Follow-up studies could then delve into the specific mechanisms of action and explore structure-activity relationships (SAR) by synthesizing and testing analogues of the parent compound. nih.gov

Screening MethodDescriptionRelevance to this compound
High-Throughput Screening (HTS) Automated testing of large numbers of compounds against specific biological targets.Can rapidly assess the compound's activity against a wide range of enzymes and receptors.
Phenotypic Screening Observes the effect of a compound on the overall phenotype of a cell or organism.May reveal unexpected biological activities and novel therapeutic targets.
Structure-Activity Relationship (SAR) Studies Investigates how the chemical structure of a compound influences its biological activity. nih.govEssential for optimizing the potency and selectivity of the compound as a potential therapeutic agent.

Rational Compound Design and Optimization through Computational Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the rational design of new molecules with desired properties and the optimization of existing compounds.

For furan-thioether hybrids, computational approaches can be used to predict their biological activity, toxicity, and pharmacokinetic properties. Molecular docking studies can simulate the binding of the compound to the active site of a target protein, providing insights into its potential mechanism of action. For example, computational studies have been used to design and evaluate novel β-keto-enol pyridine (B92270) and furan derivatives as potent antifungal agents. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, thereby guiding the synthetic efforts towards more potent compounds.

In the context of this compound, computational studies could be employed to explore its potential interactions with various biological targets. By building a virtual library of analogues with modifications to the furan ring, the alkyl chain, and the thioether linkage, researchers can systematically investigate the SAR and identify key structural features for optimal activity. This rational design approach can significantly accelerate the discovery of new bioactive compounds.

Computational MethodApplicationBenefit for Furan-Thioether Research
Molecular Docking Predicts the binding orientation and affinity of a molecule to a biological target.Helps to identify potential protein targets and understand the mechanism of action.
QSAR Modeling Correlates chemical structure with biological activity.Enables the prediction of activity for new compounds, guiding rational design.
Virtual Screening Computationally screens large libraries of compounds against a target.A cost-effective way to identify promising lead compounds for further investigation.

Interdisciplinary Applications Beyond Medicinal Chemistry (e.g., Materials Science)

The unique chemical structure of furan-thioether hybrids also suggests potential applications in materials science. Furan-based polymers are gaining interest as sustainable alternatives to petroleum-derived plastics. core.ac.uk The furan ring can participate in Diels-Alder reactions, which allows for the creation of thermally reversible cross-linked polymers, also known as self-healing materials. researchgate.net

The incorporation of sulfur atoms, in the form of thioether linkages, can impart valuable properties to polymers, such as improved refractive index, thermal stability, and adhesion. Furan- and thiophene-modified hyper-crosslinked polymers have been developed for applications in adsorption and separation processes. bohrium.com Furthermore, the synthesis of polyfuran and thiophene-furan alternating copolymers is being explored for applications in organic electronics. acs.orgnih.gov

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with unique properties. The combination of the furan moiety for reversible cross-linking and the thioether group for enhanced performance could lead to the development of advanced materials such as self-healing coatings, recyclable thermosets, and functional materials for electronic devices.

Application AreaPotential Role of Furan-Thioether HybridsKey Properties
Self-Healing Materials The furan moiety can act as a diene in reversible Diels-Alder reactions. researchgate.netReversible cross-linking, thermal healability.
Advanced Polymers Thioether linkages can enhance the thermal and optical properties of polymers. bohrium.comHigh refractive index, improved thermal stability.
Organic Electronics Furan and thiophene (B33073) are components of conjugated polymers used in electronic devices. acs.orgnih.govSemi-conducting properties, charge transport.

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new chemical processes. For a compound like this compound, which has applications in the food industry, the development of sustainable and eco-friendly synthetic routes is particularly important.

A key aspect of green chemistry is the use of renewable feedstocks. Furan derivatives can be produced from biomass, making them attractive building blocks for sustainable chemistry. mdpi.comfrontiersin.org For example, 2-methylfuran (B129897) can be synthesized from furfural (B47365), which is derived from lignocellulosic biomass. researchgate.net

The development of catalytic processes that minimize waste and energy consumption is another cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily separated and recycled, is highly desirable. frontiersin.org Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, can significantly reduce the environmental impact of a chemical process. mdpi.com

Future research in this area will focus on developing a fully sustainable synthesis of this compound, starting from renewable resources and employing green catalytic methods. This could involve the biocatalytic synthesis of key intermediates or the use of novel catalytic systems that operate under mild conditions. The development of such a process would not only be environmentally beneficial but could also be economically advantageous.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Renewable Feedstocks Synthesizing the furan core from biomass-derived furfural or 2-methylfuran. mdpi.comfrontiersin.orgresearchgate.net
Catalysis Employing heterogeneous catalysts for improved efficiency and recyclability. frontiersin.org
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Safer Solvents and Auxiliaries Utilizing water or bio-derived solvents to minimize environmental impact. mdpi.com

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone, and how are they experimentally determined?

  • The compound has a molecular formula of C₁₄H₂₂O₂S , a molecular weight of 254.39 g/mol , and a CAS number of 61295-50-9 . Key properties include a boiling point of 326.6°C (at 760 mmHg), density of 1.02 g/cm³ , and flash point of 151.3°C . These are typically measured via gas chromatography (GC) for volatility, differential scanning calorimetry (DSC) for thermal behavior, and NMR/IR for structural validation. Purity is confirmed using HPLC with UV detection .

Q. What synthetic routes are documented for preparing this compound, and what are their critical steps?

  • A common method involves thioether formation between 2-methyl-3-furanthiol and 5-nonanone derivatives under controlled pH and temperature. Key steps include protecting reactive functional groups (e.g., ketones) before sulfur nucleophile addition and using catalysts like BF₃·Et₂O to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product .

Q. How is the compound characterized spectroscopically, and what are the expected spectral signatures?

  • ¹H NMR : Peaks at δ 1.2–1.6 ppm (aliphatic CH₂ groups), δ 2.2–2.5 ppm (ketone-adjacent CH₂), and δ 6.2–6.4 ppm (furan ring protons).
  • IR : Strong absorption at ~1700 cm⁻¹ (ketone C=O) and ~2550 cm⁻¹ (S–H stretch, if unreacted thiol remains).
  • MS : Molecular ion peak at m/z 254.39 (M⁺) with fragmentation patterns corresponding to furan and alkyl chain cleavage .

Q. What are the compound’s stability considerations under laboratory conditions?

  • The compound is sensitive to oxidation due to the thioether group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability in solution varies by solvent; avoid polar aprotic solvents (e.g., DMSO) for long-term storage. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can discrepancies in reported NMR data across studies be systematically addressed?

  • Discrepancies may arise from solvent effects , concentration , or impurities . Standardize experimental conditions (e.g., CDCl₃ as solvent, 400 MHz instrument) and compare with authentic samples. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments. Cross-validate with computational methods (DFT for chemical shift prediction) .

Q. What strategies optimize the enantioselective synthesis of this compound for structure-activity studies?

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone functionalization or use asymmetric catalysis (e.g., Rhodium-BINAP complexes) for thiol addition. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational docking studies can guide rational design of stereoselective pathways .

Q. How do structural modifications (e.g., alkyl chain length, furan substitution) impact its flavorant or bioactive properties?

  • Conduct QSAR studies by synthesizing analogs (e.g., varying alkyl chains from C7 to C12) and testing their odor thresholds or receptor binding affinities. Use gas chromatography-olfactometry (GC-O) for flavor profiling and in vitro assays (e.g., HEK293 cells expressing odorant receptors) for bioactivity screening .

Q. What analytical methods resolve conflicting data on its thermal degradation products?

  • Use hyphenated techniques like Py-GC/MS (pyrolysis-GC/MS) to identify volatile degradation products. Compare with controlled thermal stress tests (e.g., heating at 150°C for 24 hours) and analyze non-volatile residues via LC-QTOF-MS. Kinetic studies (Arrhenius plots) can model degradation pathways .

Methodological Notes

  • Data Reproducibility : Document all synthesis parameters (solvent purity, catalyst loading, reaction time) and instrument calibration details. Use internal standards (e.g., deuterated analogs) for quantitative NMR .
  • Contradictory Evidence : Cross-reference CAS registry entries (e.g., 61295-50-9) and validate purity claims via independent assays (e.g., elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2-Methyl-3-furyl)thio)-5-nonanone
Reactant of Route 2
Reactant of Route 2
4-((2-Methyl-3-furyl)thio)-5-nonanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.